

solubility of 3-methyl-1H-pyrazole-4-carbonitrile in organic solvents

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Compound of Interest

Compound Name: 3-methyl-1H-pyrazole-4-carbonitrile

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An In-depth Technical Guide to the Solubility of **3-methyl-1H-pyrazole-4-carbonitrile** in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of **3-methyl-1H-pyrazole-4-carbonitrile**, a key heterocyclic building block in modern medicinal chemistry. Moving beyond a simple data summary, this document elucidates the fundamental physicochemical principles governing its dissolution in various organic solvents. We will explore the interplay of molecular structure, intermolecular forces, and solvent properties to build a predictive framework for solubility. This guide also includes a detailed, field-proven protocol for the experimental determination of solubility, ensuring that researchers can validate these principles in their own laboratories. The content is structured to provide not just data, but a deep, mechanistic understanding essential for applications ranging from reaction optimization and purification to formulation development.

Introduction: The Significance of 3-methyl-1H-pyrazole-4-carbonitrile

3-methyl-1H-pyrazole-4-carbonitrile is a substituted pyrazole derivative. The pyrazole ring is a privileged scaffold in drug discovery, appearing in numerous FDA-approved drugs. The unique combination of a methyl group, a nitrile moiety, and the pyrazole core imparts specific

electronic and steric properties to the molecule, making it a versatile intermediate for the synthesis of complex pharmaceutical agents.^{[1][2]} Understanding its solubility is a critical first step in its practical application.^[3] Poor solubility can hinder reaction kinetics, complicate purification processes like crystallization, and create significant challenges in formulation and bioavailability for final drug products. This guide serves to demystify the solubility behavior of this important compound.

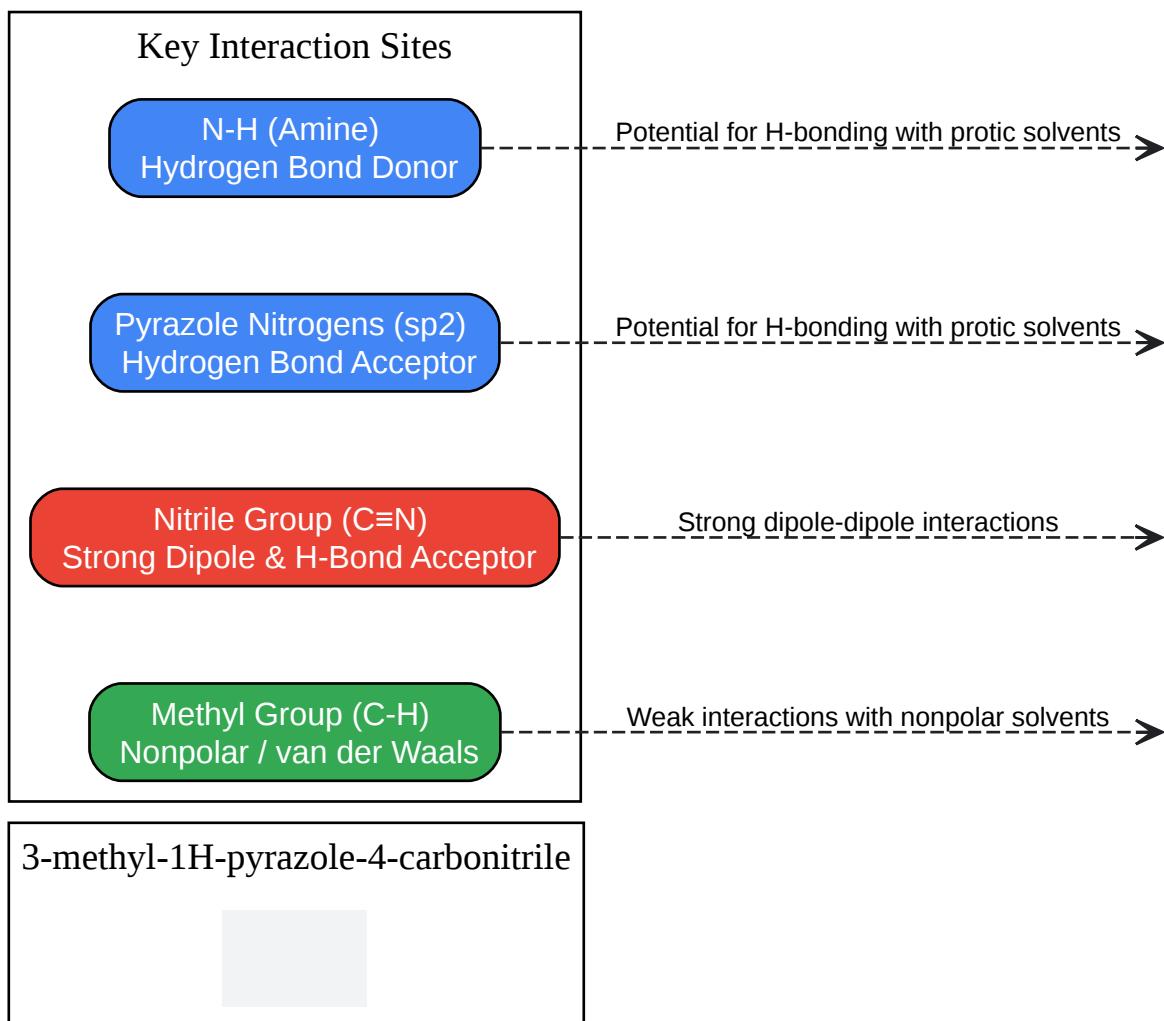
Physicochemical Properties:

- Molecular Formula: C₅H₅N₃^[4]
- Molecular Weight: 107.11 g/mol ^[4]
- Appearance: Typically a white to off-white solid.
- Core Structure: A five-membered aromatic heterocycle containing two adjacent nitrogen atoms.

The Theoretical Framework of Solubility

The solubility of a solid in a liquid solvent is governed by the energetic balance between solute-solute, solvent-solvent, and solute-solvent interactions.^{[5][6]} The dissolution process requires overcoming the lattice energy of the solid (solute-solute interactions) and disrupting the intermolecular forces within the solvent (solvent-solvent interactions) to form new, energetically favorable solute-solvent interactions.^[5] The foundational principle is "like dissolves like," which states that substances with similar polarities and intermolecular forces are more likely to be soluble in one another.^{[5][7]}

Let's analyze the molecular structure of **3-methyl-1H-pyrazole-4-carbonitrile** to understand its interaction potential.



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Caption: Molecular structure and key sites for intermolecular interactions.

Analysis of Functional Groups:

- Pyrazole Ring (N-H Group): The secondary amine (N-H) in the pyrazole ring is a potent hydrogen bond donor. This is a critical feature that strongly suggests favorable interactions with solvents capable of accepting hydrogen bonds (e.g., alcohols, ethers, ketones).^[6]
- Pyrazole Ring (sp² Nitrogens): The other nitrogen atom in the ring possesses a lone pair of electrons and can act as a hydrogen bond acceptor.

- Nitrile Group (-C≡N): The carbon-nitrogen triple bond is highly polarized, creating a strong dipole moment. The nitrogen atom's lone pair also makes it an effective hydrogen bond acceptor. This group significantly enhances the molecule's overall polarity.
- Methyl Group (-CH₃): This is a nonpolar, hydrophobic group that will primarily engage in weaker London dispersion forces. Its small size, however, means its influence is limited compared to the highly polar functional groups.^{[5][7]}

Collectively, these features render **3-methyl-1H-pyrazole-4-carbonitrile** a polar molecule with both hydrogen bond donating and accepting capabilities.

Predicted Solubility in Common Organic Solvents

Based on the "like dissolves like" principle and the molecular features identified above, we can predict the solubility of **3-methyl-1H-pyrazole-4-carbonitrile** across different solvent classes.

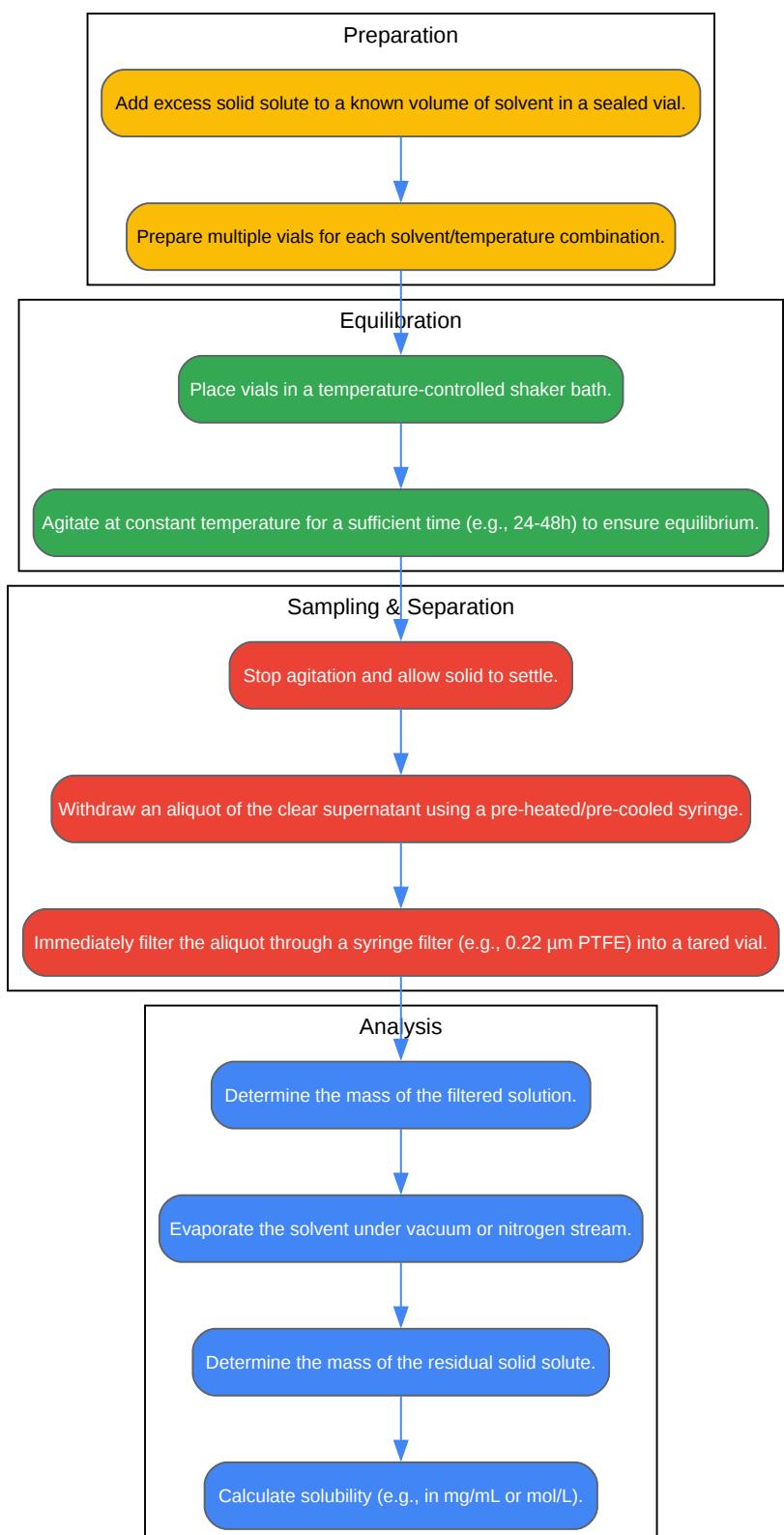
Solvent	Solvent Class	Predicted Solubility	Rationale for Prediction
Methanol (CH ₃ OH)	Polar Protic	High	Methanol can act as both a hydrogen bond donor and acceptor, leading to strong interactions with the pyrazole N-H, ring nitrogens, and nitrile group.
Ethanol (C ₂ H ₅ OH)	Polar Protic	High	Similar to methanol, ethanol's hydroxyl group facilitates strong hydrogen bonding. Solubility may be slightly lower due to the larger nonpolar ethyl group. [5]
Acetone (CH ₃ COCH ₃)	Polar Aprotic	High	The carbonyl oxygen is a strong hydrogen bond acceptor, readily interacting with the pyrazole N-H. Strong dipole-dipole interactions are also present.
Acetonitrile (CH ₃ CN)	Polar Aprotic	Moderate to High	As a polar aprotic solvent, it engages in strong dipole-dipole interactions with the nitrile group. It is a weaker H-bond acceptor than acetone.

Dimethylformamide (DMF)	Polar Aprotic	High	A highly polar solvent with a strong hydrogen bond accepting carbonyl group, making it an excellent solvent for polar compounds.
Dimethyl Sulfoxide (DMSO)	Polar Aprotic	Very High	DMSO is a powerful, highly polar solvent and a strong hydrogen bond acceptor, capable of disrupting the crystal lattice of the solute effectively.
Ethyl Acetate (EtOAc)	Moderately Polar	Moderate	Possesses hydrogen bond accepting carbonyl groups but also a larger nonpolar component, leading to intermediate polarity and solubility.
Dichloromethane (DCM)	Moderately Polar	Low to Moderate	Lacks hydrogen bonding capability and is less polar than the solvents listed above. Solvation relies on weaker dipole-dipole interactions.
Toluene	Nonpolar Aromatic	Low / Insoluble	The significant mismatch in polarity and the inability of toluene to form hydrogen bonds result in weak solute-solvent interactions.

Hexane	Nonpolar Aliphatic	Insoluble	Dominated by weak London dispersion forces, which are insufficient to overcome the strong intermolecular forces within the polar solute's crystal lattice. [5][6]
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Experimental Protocol for Solubility Determination (Isothermal Equilibrium Method)

This protocol describes a robust and reliable method for quantifying the solubility of **3-methyl-1H-pyrazole-4-carbonitrile**. The principle is to create a saturated solution at a constant temperature, allow it to reach equilibrium, and then determine the concentration of the dissolved solute in the supernatant.

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Caption: Workflow for experimental solubility determination.

A. Materials and Equipment

- **3-methyl-1H-pyrazole-4-carbonitrile** (analytical grade)
- Selected organic solvents (HPLC grade or higher)
- Analytical balance (± 0.0001 g)
- Temperature-controlled orbital shaker or water bath
- Calibrated positive displacement pipettes or glass syringes
- Glass vials with PTFE-lined screw caps
- Syringe filters (0.22 μ m, solvent-compatible, e.g., PTFE)
- Heating block or vacuum oven for solvent evaporation
- High-Performance Liquid Chromatography (HPLC) system (for an alternative, more sensitive quantification method)

B. Step-by-Step Procedure

- Preparation: To a series of 4 mL glass vials, add a known volume (e.g., 2.0 mL) of the desired solvent.
- Addition of Solute: Add an excess amount of **3-methyl-1H-pyrazole-4-carbonitrile** to each vial. "Excess" means enough solid remains undissolved at equilibrium, which is visually confirmed.
- Sealing: Tightly cap the vials to prevent solvent evaporation, especially with volatile solvents.
- Equilibration: Place the vials in the shaker bath set to the desired temperature (e.g., 25 °C). Agitate the vials for a predetermined time (typically 24 to 72 hours) to ensure the system reaches thermodynamic equilibrium. A preliminary time-course study can determine the minimum time required.

- Phase Separation: After equilibration, stop the agitation and let the vials stand undisturbed in the temperature bath for at least 2 hours to allow the excess solid to settle.
- Sampling: Carefully withdraw a precise aliquot (e.g., 1.0 mL) of the clear supernatant using a syringe. To avoid premature crystallization, the syringe can be pre-warmed to the experimental temperature.
- Filtration: Immediately pass the aliquot through a 0.22 μm syringe filter into a pre-weighed vial. This step is crucial to remove any microscopic solid particles.
- Quantification (Gravimetric Method): a. Weigh the vial containing the filtered saturated solution to determine the mass of the solution. b. Carefully evaporate the solvent using a stream of nitrogen or a vacuum oven at a moderate temperature until a constant weight of the dried solute is achieved. c. Reweigh the vial to determine the mass of the dissolved solute.
- Calculation:
 - Solubility (mg/mL) = (Mass of dried solute in mg) / (Volume of aliquot in mL)
 - Alternatively, using masses: Solubility (g / 100 g solvent) = [(mass of solute) / (mass of solution - mass of solute)] * 100

C. Self-Validating System and Trustworthiness

- Equilibrium Confirmation: Run parallel experiments at different time points (e.g., 24h, 48h, 72h). If the calculated solubility values are consistent, it indicates that equilibrium has been reached.
- Reproducibility: Perform each measurement in triplicate to ensure the precision and reliability of the results. The relative standard deviation should be within acceptable limits (e.g., <5%).
- Purity Analysis: The purity of the starting material should be confirmed (e.g., by HPLC, NMR) as impurities can significantly affect solubility measurements.

Conclusion and Field Insights

The structural analysis of **3-methyl-1H-pyrazole-4-carbonitrile** reveals its identity as a polar, crystalline solid with significant hydrogen bonding potential. This strongly dictates its solubility profile, favoring polar protic and polar aprotic solvents while showing poor affinity for nonpolar media. For researchers in drug development, this means that solvents like methanol, acetone, and DMSO are excellent starting points for reaction chemistry and initial purification screens. Conversely, nonpolar solvents like hexane or heptane would be ideal anti-solvents for inducing crystallization. The provided experimental protocol offers a standardized and reliable method for generating the precise, quantitative data needed to optimize these critical laboratory and scale-up processes.

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